molecular formula C4H7N5 B1526661 5-(azetidin-3-yl)-2H-tetrazole CAS No. 950725-13-0

5-(azetidin-3-yl)-2H-tetrazole

Cat. No. B1526661
CAS RN: 950725-13-0
M. Wt: 125.13 g/mol
InChI Key: XTUWELXPIPDXIN-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .


Synthesis Analysis

Azetidines can be synthesized through several methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “5-(azetidin-3-yl)-2H-tetrazole” would depend on the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For instance, they can have different melting points, boiling points, and densities .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

The azetidine moiety in “5-(azetidin-3-yl)-2H-tetrazole” serves as a valuable building block for synthesizing new heterocyclic amino acid derivatives. These derivatives are synthesized through reactions like the Aza-Michael addition, which can lead to compounds exhibiting a variety of biological activities .

Development of Novel Pharmacophores

Azetidine-containing compounds are known for their role as pharmacophores in drug design. The unique structure of “5-(azetidin-3-yl)-2H-tetrazole” could be utilized to develop new pharmacophores that can interact with biological targets in novel ways, potentially leading to the discovery of new medications .

Gametocidal Agents

In agriculture, certain azetidine compounds have been identified as gametocidal agents. While not directly stated for “5-(azetidin-3-yl)-2H-tetrazole”, its structural similarity to these compounds suggests potential applications in controlling the reproduction of pests or invasive species .

Peptide Mimetics Research

Azetidine carboxylic acids are important in the study of peptide mimetics. “5-(azetidin-3-yl)-2H-tetrazole” could be used to create mimetics that help in understanding peptide interactions and stability, which is crucial in therapeutic peptide design .

Cross-Coupling Chemical Reactions

The compound can be used in Suzuki–Miyaura cross-coupling reactions to create a variety of novel heterocyclic compounds. This application is significant in the field of organic synthesis, where creating diverse molecular architectures is essential .

Mechanism of Action

The mechanism of action of azetidines depends on their specific structure and the context in which they are used. For example, some azetidines can act as inhibitors of certain biological processes .

Safety and Hazards

Like all chemicals, azetidines can pose certain safety hazards. They should be handled with care and appropriate safety measures should be taken .

Future Directions

Azetidines are currently being studied for various applications, including their use in the synthesis of new heterocyclic amino acid derivatives . Their potential uses in other areas are also being explored.

properties

IUPAC Name

5-(azetidin-3-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-3(2-5-1)4-6-8-9-7-4/h3,5H,1-2H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWELXPIPDXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azetidin-3-yl)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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